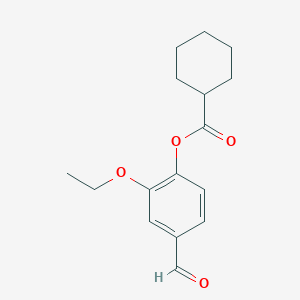

2-Ethoxy-4-formylphenyl cyclohexanecarboxylate

Description

2-Ethoxy-4-formylphenyl cyclohexanecarboxylate is an ester derivative featuring a cyclohexanecarboxylate group linked to a substituted phenyl ring. The phenyl ring is functionalized with an ethoxy group at the 2-position and a formyl group at the 4-position. This compound (CAS 444-930-9) is structurally designed to combine aromatic and alicyclic moieties, which may influence its physicochemical properties and reactivity .

Properties

IUPAC Name |

(2-ethoxy-4-formylphenyl) cyclohexanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-2-19-15-10-12(11-17)8-9-14(15)20-16(18)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHYHHCVVUOCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl cyclohexanecarboxylate typically involves the esterification of 2-ethoxy-4-formylphenol with cyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Ester hydrolysis is a fundamental reaction for cyclohexanecarboxylate derivatives. While specific data for 2-ethoxy-4-formylphenyl cyclohexanecarboxylate are unavailable, analogous esters typically undergo:

-

Acid-Catalyzed Hydrolysis : Cleavage to yield cyclohexanecarboxylic acid and the corresponding phenol (2-ethoxy-4-formylphenol).

-

Base-Catalyzed Saponification : Formation of cyclohexanecarboxylate salts and phenolic derivatives.

Example Reaction Conditions for Analogues:

Oxidation of the Formyl Group

The aldehyde group (-CHO) at the 4-position is highly reactive. Predicted oxidation pathways include:

-

Conversion to Carboxylic Acid : Under strong oxidizing agents (e.g., KMnO₄, CrO₃).

-

Selective Oxidation : Using milder agents (e.g., Ag₂O) to preserve the ester functionality.

Theoretical Reactivity Comparison:

| Oxidizing Agent | Reaction Site | Expected Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | -CHO → -COOH | 2-Ethoxy-4-carboxyphenyl cyclohexanecarboxylate | Ester group may hydrolyze under prolonged conditions. |

| Ag₂O (aqueous) | -CHO → -COOH | Same as above | Higher selectivity for aldehyde. |

Nucleophilic Aromatic Substitution

The electron-withdrawing formyl group activates the aromatic ring for nucleophilic substitution at positions ortho/para to the -CHO group. Potential reactions:

-

Amination : With NH₃ or amines under high temperature/pressure.

-

Halogenation : Limited by steric hindrance from the ethoxy group.

Predicted Challenges:

-

Steric Effects : The ethoxy group at the 2-position may hinder substitution at the 3- or 5-positions.

-

Electronic Effects : The formyl group directs nucleophiles to the 5-position (meta to -CHO).

Ester Transposition

Transesterification with alcohols (R-OH) could yield new esters. For example:

-

Methanolysis :

Photochemical Reactions

The conjugated aromatic-aldehyde system may undergo:

-

[2+2] Cycloaddition : Under UV light, forming dimeric products.

-

E/Z Isomerization : If α,β-unsaturated carbonyl systems are present.

Data Limitations and Research Gaps

-

No experimental studies specifically on this compound were identified.

-

Predictions are based on structural analogs (e.g., substituted phenyl esters, formyl-containing aromatics).

Recommended Experimental Pathways

-

Synthetic Validation : Confirm compound stability under acidic/basic conditions.

-

Oxidation Kinetics : Quantify reaction rates for aldehyde → carboxylic acid conversion.

-

Computational Modeling : Use DFT to predict regioselectivity in substitution reactions.

Scientific Research Applications

The search results do not contain information regarding the applications of “2-Ethoxy-4-formylphenyl cyclohexanecarboxylate.” However, the search results do provide information on the applications of the related compound "4-Formyl-2-methoxyphenyl cyclohexanecarboxylate".

4-Formyl-2-methoxyphenyl cyclohexanecarboxylate has several scientific research applications:

Scientific Research Applications

- Chemistry It is used as a building block in organic synthesis for preparing more complex molecules.

- Biology It is investigated for its antioxidant and anti-inflammatory properties.

- Medicine It is a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

- Industry It is used in developing new materials with specific properties, such as polymers and coatings.

Biological Activities

4-Formyl-2-methoxyphenyl cyclohexanecarboxylate is of interest in medicinal chemistry because of its potential biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. Derivatives of methoxyphenyl compounds have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus |

| Related Methoxyphenyl Derivative | Antifungal | C. albicans |

Anti-inflammatory Properties

The compound's anti-inflammatory effects may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which can lead to reduced inflammation in various models.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes: The compound may inhibit enzymes involved in inflammatory pathways.

- Cell Membrane Disruption: Similar compounds have been shown to disrupt microbial cell membranes, leading to cell death.

- Cytokine Modulation: It may alter the expression levels of cytokines, reducing inflammatory responses.

Studies

- Antimicrobial Efficacy: A study published in the Journal of Medicinal Chemistry synthesized derivatives of this compound and tested their antimicrobial efficacy against common pathogens. Certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 10 µg/mL against E. coli and S. aureus, showcasing their potential as antimicrobial agents.

- Anti-inflammatory Effects: An investigation focused on the anti-inflammatory properties of the compound in vivo using a carrageenan-induced paw edema model in rats. Administration of the compound significantly reduced paw swelling compared to the control group, suggesting potent anti-inflammatory activity.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl cyclohexanecarboxylate involves its interaction with specific molecular targets. For instance, the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following compounds share structural similarities with 2-ethoxy-4-formylphenyl cyclohexanecarboxylate, differing primarily in substituents on the phenyl ring or the acyl group:

Key Observations :

- Acyl Group Impact : Replacing the cyclohexanecarboxylate group with smaller acyl groups (e.g., acetate, isobutyrate) reduces molecular weight and may alter solubility. For example, 2-ethoxy-4-formylphenyl isobutyrate (MW 236.26) has a lower molecular weight than the target compound (inferred MW ~276.33) .

- In contrast, trans-4-fluorophenyl 4-ethylcyclohexanecarboxylate lacks this reactive site but introduces fluorine, which can improve metabolic stability .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be drawn from structurally related esters:

Notes:

- The fluorophenyl analog’s higher molecular weight and fluorine substituent may improve bioavailability and resistance to oxidative metabolism .

Biological Activity

2-Ethoxy-4-formylphenyl cyclohexanecarboxylate is an organic compound with the molecular formula C16H20O4 and a molecular weight of approximately 276.33 g/mol. This compound features a unique structure characterized by an ethoxy group, a formyl group, and a cyclohexanecarboxylate moiety, which may contribute to its biological activity and potential applications in medicinal chemistry.

The compound can be synthesized through the esterification of 2-ethoxy-4-formylphenol with cyclohexanecarboxylic acid, typically using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is generally performed in organic solvents like dichloromethane under reflux conditions to ensure complete conversion.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit various pharmacological activities, including:

- Anti-inflammatory : Investigations into its potential to reduce inflammation markers.

- Antimicrobial : Studies exploring its efficacy against various bacterial strains.

- Enzyme inhibition : Research focused on its role as a biochemical probe for studying enzyme activities.

Research Findings

Recent studies have highlighted the compound's potential therapeutic properties. For instance, it has been explored for use in treating conditions associated with inflammation and microbial infections. Specific case studies include:

- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines in vitro.

- Antimicrobial Efficacy : Another investigation reported that the compound exhibited notable antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead structure for developing new antimicrobial agents.

- Enzyme Interaction Studies : Research indicated that the compound could serve as a probe to study the kinetics of enzyme-catalyzed reactions, providing insights into metabolic pathways.

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, the following table summarizes key aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Ethoxy-4-formylphenol | Contains a hydroxymethyl instead of a carboxylic acid | Exhibits different solubility properties |

| Ethyl 4-formylbenzoate | Lacks the cyclohexane moiety | More commonly used in flavoring applications |

| 3-Ethoxybenzaldehyde | Simple aromatic aldehyde without carboxylic acid | Primarily used in fragrance synthesis |

The distinct combination of functional groups in this compound may confer unique chemical reactivity and biological activity compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-ethoxy-4-formylphenyl cyclohexanecarboxylate, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Michael addition of ethyl acetoacetate to chalcones under basic conditions (e.g., NaOH in ethanol), followed by cyclization and esterification. For example, analogous compounds like ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate are synthesized via refluxing chalcones with ethyl acetoacetate in alcohol . Purity can be optimized by controlling stoichiometry, temperature, and solvent polarity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity crystals.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodological Answer :

- NMR : Analyze signals for the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.1 ppm for OCH2), formyl proton (δ ~9.8–10.2 ppm), and cyclohexane carbons (δ ~25–35 ppm in NMR).

- IR : Look for ester carbonyl (C=O) stretching at ~1720–1740 cm⁻¹ and formyl (C=O) at ~1680–1700 cm⁻¹.

- MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with ester cleavage.

Cross-validation with X-ray crystallography (e.g., C–H···O interactions in analogous structures) enhances confidence in structural assignments .

Q. What are the primary applications of this compound in materials science or medicinal chemistry?

- Methodological Answer : The compound’s formyl and ester groups make it a versatile intermediate. In medicinal chemistry, it may serve as a precursor for synthesizing spiro compounds or heterocycles (e.g., pyrazoles, isoxazoles) via condensation reactions. In materials science, its aromatic and cyclohexane moieties could stabilize polymers or liquid crystals .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound derivatives?

- Methodological Answer : X-ray diffraction studies reveal ring puckering parameters (e.g., envelope, half-chair, or screw-boat conformations) and dihedral angles between aromatic substituents. For example, in ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate, the cyclohexene ring adopts a half-chair conformation with dihedral angles of 76.4° between substituents . Such data clarify steric effects and guide molecular docking studies for drug design.

Q. What strategies mitigate data contradictions in bioactivity assays involving this compound?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives.

- Control Experiments : Use inhibitors/activators of pathways like NF-κB (e.g., analogous compounds inhibit pro-inflammatory cytokines ).

- Statistical Analysis : Apply ANOVA or machine learning models to distinguish noise from biologically relevant signals.

Q. How can computational methods (DFT, MD simulations) predict the reactivity of the formyl group in this compound?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the formyl group’s electrophilicity can be quantified via Fukui indices.

- MD Simulations : Model solvation effects (e.g., in DMSO or water) to predict reaction kinetics for formyl-group derivatization (e.g., Schiff base formation) .

Q. What experimental designs optimize the enantioselective synthesis of chiral derivatives?

- Methodological Answer : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric Michael additions. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. For example, (1r,4r)-methyl 4-formylcyclohexanecarboxylate derivatives are synthesized using enantiopure starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.